N-cyclopropyl-2-(9-oxoacridin-10-yl)acetamide
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Overview
Description
N-cyclopropyl-2-(9-oxoacridin-10-yl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex process and has been found to exhibit unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(9-oxoacridin-10-yl)acetamide is not fully understood. However, studies have shown that it interacts with DNA and inhibits DNA synthesis, leading to cell death. This compound has also been found to induce apoptosis by activating the caspase pathway. The exact mechanism of action of this compound is an active area of research.
Biochemical and Physiological Effects:
This compound has been found to exhibit unique biochemical and physiological effects. Studies have shown that this compound has a high affinity for DNA and can intercalate into the DNA helix. This interaction leads to the inhibition of DNA synthesis and cell death. Additionally, this compound has been found to induce apoptosis by activating the caspase pathway. It has also been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
The use of N-cyclopropyl-2-(9-oxoacridin-10-yl)acetamide in lab experiments has several advantages and limitations. One of the significant advantages of using this compound is its potent antitumor activity against a wide range of cancer cell lines. Additionally, this compound has been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. However, one of the limitations of using this compound is its toxicity. Studies have shown that this compound can be toxic to normal cells, which limits its use in clinical applications.
Future Directions
There are several future directions for research on N-cyclopropyl-2-(9-oxoacridin-10-yl)acetamide. One of the primary areas of research is to understand the exact mechanism of action of this compound. Additionally, studies are needed to optimize the synthesis method to obtain high yields and purity. Further research is also needed to determine the potential clinical applications of this compound, including its use as an anticancer agent and antibiotic. Finally, studies are needed to understand the toxicity of this compound and develop strategies to reduce its toxicity while maintaining its efficacy.
Conclusion:
This compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has potent antitumor activity against a wide range of cancer cell lines and exhibits antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. However, the toxicity of this compound limits its use in clinical applications. Further research is needed to optimize the synthesis method, understand the mechanism of action, and determine the potential clinical applications of this compound.
Synthesis Methods
The synthesis of N-cyclopropyl-2-(9-oxoacridin-10-yl)acetamide is a multistep process that involves the reaction of 9-acridinone with cyclopropylamine and acetic anhydride. The reaction is carried out under specific conditions, including the use of a catalyst and a solvent. The final product is obtained through purification and isolation techniques. The synthesis method of this compound has been extensively studied and optimized to obtain high yields and purity.
Scientific Research Applications
N-cyclopropyl-2-(9-oxoacridin-10-yl)acetamide has been found to exhibit promising applications in various fields of scientific research. One of the primary applications of this compound is in cancer research. Studies have shown that this compound has potent antitumor activity against a wide range of cancer cell lines. It has been found to induce cell death by inhibiting DNA synthesis and inducing apoptosis. Additionally, this compound has been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
N-cyclopropyl-2-(9-oxoacridin-10-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-17(19-12-9-10-12)11-20-15-7-3-1-5-13(15)18(22)14-6-2-4-8-16(14)20/h1-8,12H,9-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVUDMIVIYHSGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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